

Application Notes and Protocols for Pharmacokinetic Studies Utilizing Deuterated Bronopol

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Compound of Interest		
Compound Name:	Bronopol-d4	
Cat. No.:	B12399338	Get Quote

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These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of deuterated Bronopol. As no specific studies on deuterated Bronopol have been published to date, this document presents a proposed study design based on the known pharmacokinetics of non-deuterated Bronopol and established methodologies for stable isotope-labeled drug studies.

Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent used as a preservative in a variety of consumer and industrial products. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and efficacy. The use of deuterated Bronopol as an internal standard or as a therapeutic agent with potentially altered metabolic profiles offers significant advantages in pharmacokinetic research. Deuteration can lead to a kinetic isotope effect, potentially slowing the rate of metabolism and altering the drug's half-life and exposure profile. These notes provide the necessary protocols to investigate these potential differences.

Quantitative Data Summary



The following tables summarize the reported pharmacokinetic parameters for non-deuterated Bronopol in humans and rats. These values can serve as a baseline for comparison in studies with deuterated Bronopol.

Table 1: Pharmacokinetic Parameters of Bronopol in Humans (Oral Administration)[1][2]

Parameter	Value	
Dose	9.715 mg (0.100 to 0.154 mg/kg bw)	
Tmax (Time to Maximum Concentration)	~2.5 hours (range: 1.7-4.7 h)	
Half-life (t½)	~6.3 hours (range: 4.7-8.6 h)	
Major Metabolite	2-nitro-1,3-propanediol	
Urinary Excretion (% of dose as metabolite)	29.2% (range: 19.5-35.9%)	

Table 2: Pharmacokinetic Parameters of Bronopol in Rats[3][4]

Parameter	Route of Administration	Value
Peak Plasma Concentration (Tmax)	Oral (1 mg/kg)	Up to 2 hours
Urinary Excretion (% of dose)	Oral (1 mg/kg)	~81% within 24 hours
Fecal Excretion (% of dose)	Oral (1 mg/kg)	Minor route
Excretion in Expired Air (% of dose)	Oral (1 mg/kg)	~6% within 24 hours
Dermal Absorption	Topical	~40% within 24 hours
Urinary Excretion (% of dermally applied dose)	Topical	~19%

Experimental Protocols

The following are detailed protocols for a proposed pharmacokinetic study of deuterated Bronopol in a rat model.



Animal Model and Husbandry

- Species: Sprague-Dawley rats (male, 8-10 weeks old)
- Housing: Animals should be housed in individual metabolic cages to allow for separate collection of urine and feces.
- Acclimation: Allow a minimum of a 7-day acclimation period before the start of the study.
- Diet: Provide a standard laboratory diet and water ad libitum, except for an overnight fast before oral administration.

Dosing Solution Preparation

- Deuterated Bronopol (d-Bronopol): Synthesize or procure d-Bronopol with a high degree of
 isotopic enrichment. The position of the deuterium atoms should be stable and not subject to
 exchange under physiological conditions.
- Vehicle: Prepare a dosing solution of d-Bronopol in a suitable vehicle, such as a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile water.
- Concentration: The concentration of the dosing solution should be calculated to deliver the desired dose in a volume of 5 mL/kg body weight.

Administration

 Oral Gavage: Administer the d-Bronopol solution to fasted rats via oral gavage using a stainless steel, ball-tipped feeding needle.

Sample Collection

- Blood Sampling:
 - Collect serial blood samples (approximately 200 μL) from the jugular vein or another appropriate site at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
 - Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).



- Process the blood samples by centrifugation at 2000 x g for 10-15 minutes at 4°C to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Urine and Feces Collection:
 - Collect urine and feces in metabolic cages over the following intervals: 0-8, 8-24, and 24-48 hours post-dose.
 - Measure the volume of urine and the weight of the feces for each collection interval.
 - Homogenize the feces with water to create a uniform slurry.
 - Store urine and fecal homogenate samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

- Sample Preparation (Plasma):
 - $\circ~$ To 50 μL of plasma, add 150 μL of acetonitrile containing the internal standard (non-deuterated Bronopol).
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
- Sample Preparation (Urine):
 - Thaw urine samples and vortex to mix.
 - Centrifuge at 2000 x g for 5 minutes to remove any particulate matter.
 - Dilute an aliquot of the supernatant with mobile phase containing the internal standard.



- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate Bronopol and its metabolite from endogenous matrix components.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometric Conditions:
 - Ionization: Electrospray ionization (ESI) in negative ion mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - d-Bronopol: [M-H]⁻ → Fragment ion
 - Bronopol (IS): [M-H]⁻ → Fragment ion
 - d-2-nitro-1,3-propanediol: [M-H]⁻ → Fragment ion
 - 2-nitro-1,3-propanediol (non-deuterated metabolite): [M-H]⁻ → Fragment ion

Pharmacokinetic Data Analysis

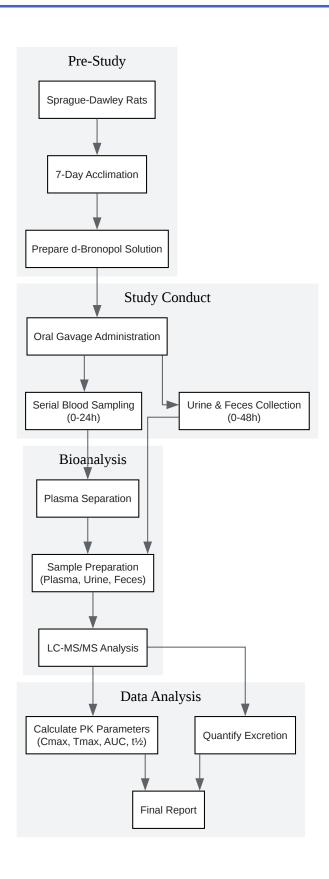
- Calculate the plasma concentration-time data for d-Bronopol and its deuterated metabolite.
- Determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, clearance, and volume of distribution, using non-compartmental analysis.



 Quantify the cumulative excretion of d-Bronopol and its deuterated metabolite in urine and feces.

Visualizations

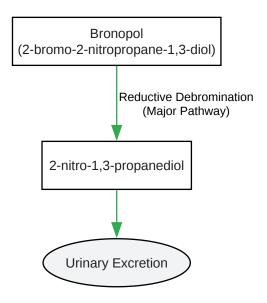




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Caption: Proposed experimental workflow for a pharmacokinetic study of deuterated Bronopol in rats.



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Caption: Proposed primary metabolic pathway of Bronopol.

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